methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is known to have a range of biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
Wirkmechanismus
The exact mechanism of action of methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. This inhibition can lead to changes in gene expression and other cellular processes, which can ultimately affect cell growth and survival.
Biochemical and Physiological Effects:
Methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate has been shown to have a range of biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways within cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate in lab experiments is its ability to selectively target certain cellular processes. This selectivity allows researchers to study specific biological pathways and processes in a more focused and controlled manner. However, one of the major limitations of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research involving methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate. One area of interest is the development of more efficient synthesis methods, which could make the compound more widely available to researchers. Additionally, there is a need for further research into the exact mechanisms of action of this compound, as well as its potential applications in the treatment of various diseases and disorders.
Synthesemethoden
The synthesis of methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate involves a multi-step process that requires the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is relatively complex and requires a high degree of expertise to carry out successfully.
Wissenschaftliche Forschungsanwendungen
Methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate has a range of potential applications in the field of scientific research. One of the most promising areas of research involves the study of various biological processes, such as cell growth, differentiation, and apoptosis.
Eigenschaften
Molekularformel |
C20H17ClN2O4S |
---|---|
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
methyl 2-[2-[(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H17ClN2O4S/c1-22-16(11-13-5-3-4-6-17(13)27-12-18(24)26-2)19(25)23(20(22)28)15-9-7-14(21)8-10-15/h3-11H,12H2,1-2H3/b16-11- |
InChI-Schlüssel |
XFYCYJHAVKHZFE-WJDWOHSUSA-N |
Isomerische SMILES |
CN1/C(=C\C2=CC=CC=C2OCC(=O)OC)/C(=O)N(C1=S)C3=CC=C(C=C3)Cl |
SMILES |
CN1C(=CC2=CC=CC=C2OCC(=O)OC)C(=O)N(C1=S)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CN1C(=CC2=CC=CC=C2OCC(=O)OC)C(=O)N(C1=S)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.